molecular formula C24H23N3O6 B2385251 methyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate CAS No. 872857-37-9

methyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate

Cat. No. B2385251
M. Wt: 449.463
InChI Key: LLCNHKRTZDKXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves several novel intermediates and avoids the use of column chromatography . For instance, a synthetic route for the preparation of Roxadustat, a related compound, has been described .

Scientific Research Applications

Preparation of Roxadustat

  • Application Summary : This compound is used as an intermediate in the synthesis of Roxadustat , a drug used for the treatment of anemia in patients with chronic kidney disease .
  • Methods of Application : The process involves reacting chloromethyl ester with tosyl morpholine to obtain N-alkyl tosyl morpholine . After completion of the reaction, water is added and the mixture is stirred. The obtained product is filtered, washed with water, and dried to afford 4-methyl-N-(2-morpholino-2-oxoethyl)benzene sulfonamide .
  • Results or Outcomes : The process is commercially feasible and economical and does not involve column chromatography .

Aminolysis of Ethoxycarbonylmethyl Ester of 1,4-Dihydropyridines

  • Application Summary : The ethoxycarbonylmethyl esters of 1,4-dihydropyridines were directly converted into carbamoylmethyl esters in the presence of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) .
  • Methods of Application : The use of TBD is crucial for the successful aminolysis of ethoxycarbonylmethyl ester of 1,4-dihydropyridines with secondary amines .
  • Results or Outcomes : The aminolysis reaction proceeded regioselectively, as the alkyl ester conjugated with the 1,4-dihydropyridine cycle was not involved in the reaction .

Synthesis of New Hybrid Compounds

  • Application Summary : This compound is used in the synthesis of new hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure as potential anticonvulsant and antinociceptive agents .
  • Methods of Application : The synthesis involves the reaction of the compound with other reagents to form new hybrid compounds . The specific reaction conditions and reagents would depend on the desired product .
  • Results or Outcomes : The most promising compound showed higher ED50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) in the MES test, and in the 6 Hz test .

Preparation of Other Pharmaceutical Compounds

  • Application Summary : This compound can be used as a building block in the synthesis of various pharmaceutical compounds .
  • Methods of Application : The specific methods of application would depend on the desired pharmaceutical compound .
  • Results or Outcomes : The outcomes would vary based on the specific pharmaceutical compound being synthesized .

Synthesis of S-(2-morpholino-2-oxoethyl) benzothioate

  • Application Summary : This compound can be used in the synthesis of S-(2-morpholino-2-oxoethyl) benzothioate .
  • Methods of Application : The specific methods of application would depend on the desired product .
  • Results or Outcomes : The outcomes would vary based on the specific product being synthesized .

Building Block for Research

  • Application Summary : This compound is offered as a novel building block for research .
  • Methods of Application : The specific methods of application would depend on the research context .
  • Results or Outcomes : The outcomes would vary based on the specific research context .

properties

IUPAC Name

methyl 4-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c1-32-24(31)16-6-8-17(9-7-16)25-23(30)22(29)19-14-27(20-5-3-2-4-18(19)20)15-21(28)26-10-12-33-13-11-26/h2-9,14H,10-13,15H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCNHKRTZDKXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate

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